Cas no 1214324-54-5 (Methyl 5,6-difluoropicolinate)

Methyl 5,6-difluoropicolinate 化学的及び物理的性質

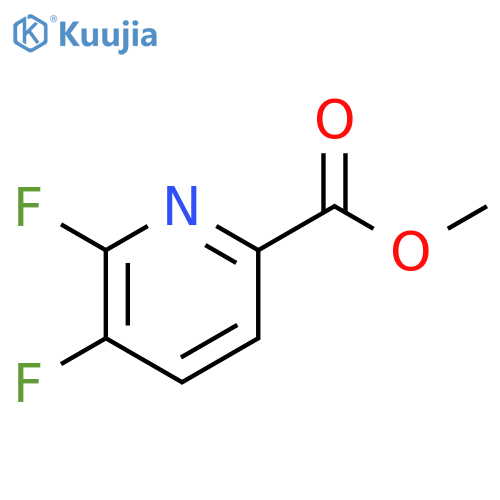

名前と識別子

-

- Methyl 5,6-difluoropicolinate

- 2-Pyridinecarboxylic acid, 5,6-difluoro-, methyl ester

- Methyl 5,6-difluoro-2-pyridinecarboxylate

-

- インチ: 1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3

- InChIKey: UMVVQVGSJWQXQG-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)=NC(F)=C(F)C=C1

Methyl 5,6-difluoropicolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712541-1g |

Methyl 5,6-difluoropicolinate |

1214324-54-5 | 98% | 1g |

¥22950.00 | 2024-08-09 |

Methyl 5,6-difluoropicolinate 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

Methyl 5,6-difluoropicolinateに関する追加情報

Methyl 5,6-difluoropicolinate (CAS No. 1214324-54-5): A Comprehensive Overview

Methyl 5,6-difluoropicolinate, identified by its Chemical Abstracts Service (CAS) number 1214324-54-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a pyridine core with two fluorine substituents at the 5th and 6th positions, has garnered attention due to its unique structural properties and potential applications in drug development. The introduction of fluorine atoms into the pyridine ring enhances its electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry.

The structural motif of Methyl 5,6-difluoropicolinate contributes to its reactivity and functionality, which are crucial for designing novel therapeutic agents. The presence of fluorine atoms influences the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their promising pharmacological properties. Studies have demonstrated that fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic profiles of molecules. For instance, the introduction of fluorine at specific positions in a molecule can enhance its bioavailability and resistance to enzymatic degradation. This has led to the development of several fluorinated drugs that have entered clinical trials and gained regulatory approval.

Methyl 5,6-difluoropicolinate is particularly interesting because it combines the versatility of the pyridine ring with the electron-withdrawing effect of fluorine atoms. This combination allows for diverse functionalization strategies, enabling chemists to tailor the compound for specific biological activities. The compound's utility as a building block in synthesizing more complex molecules has been highlighted in several recent publications.

One notable application of Methyl 5,6-difluoropicolinate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often targeted in cancer therapy. The fluorinated pyridine core can be incorporated into kinase inhibitors to improve their binding affinity and selectivity. Recent studies have shown that compounds containing fluoro-pyridine moieties exhibit enhanced potency against various kinases, making them promising candidates for antitumor agents.

Another area where Methyl 5,6-difluoropicolinate shows promise is in the development of antiviral drugs. The structural features of this compound make it suitable for interfering with viral replication mechanisms. Specifically, the fluorine atoms can interact with biological targets in a way that disrupts viral enzymes essential for infection and propagation. This has sparked interest in exploring its potential as an antiviral agent against various pathogens.

The synthesis of Methyl 5,6-difluoropicolinate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired fluorinated pyridine framework. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable such transformations.

In conclusion, Methyl 5,6-difluoropicolinate (CAS No. 1214324-54-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and functional properties make it a valuable intermediate for developing novel therapeutic agents. The growing body of research on fluorinated heterocycles underscores the importance of compounds like this one in addressing unmet medical needs. As synthetic chemistry continues to evolve, further applications of Methyl 5,6-difluoropicolinate are expected to emerge, contributing to advancements in drug discovery and development.

1214324-54-5 (Methyl 5,6-difluoropicolinate) 関連製品

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)

- 946932-84-9(1-Propyl-1H-indazole-6-carboxylic acid)

- 923250-22-0(ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)

- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)

- 2229424-27-3(3-(4-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid)

- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)

- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)

- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)

- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)